molecular formula C17H18ClN3O3 B2941887 (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421498-65-8

(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2941887
CAS RN: 1421498-65-8
M. Wt: 347.8
InChI Key: BYPSWBLALGBNDM-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in the treatment of various diseases.

Mechanism of Action

(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone works by inhibiting the activity of a protein called glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects
(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cancer research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to inhibit the activity of various signaling pathways involved in cancer cell growth and survival. In Alzheimer's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to reduce the accumulation of beta-amyloid protein and improve cognitive function. In Parkinson's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been shown to protect dopaminergic neurons from degeneration.

Advantages and Limitations for Lab Experiments

One advantage of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its specificity for GSK-3β, which reduces the potential for off-target effects. However, one limitation of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is its relatively low potency, which may require higher concentrations for effective inhibition.

Future Directions

For (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone research include further investigation into its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research could focus on improving the potency of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone to reduce the required concentration for effective inhibition. Finally, research could investigate the potential use of (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone in combination with other therapies for enhanced therapeutic effects.

Synthesis Methods

(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is synthesized through a series of chemical reactions involving the reaction of 5-chloro-2-methoxybenzoic acid with N,N-dimethylformamide dimethyl acetal to form an intermediate product. The intermediate product is then reacted with 1-(4-pyrazinyl)piperidine to produce (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has demonstrated the ability to reduce the accumulation of toxic beta-amyloid protein in the brain. In Parkinson's disease research, (5-Chloro-2-methoxyphenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has shown potential in protecting dopaminergic neurons from degeneration.

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-3-2-12(18)10-14(15)17(22)21-8-4-13(5-9-21)24-16-11-19-6-7-20-16/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSWBLALGBNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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